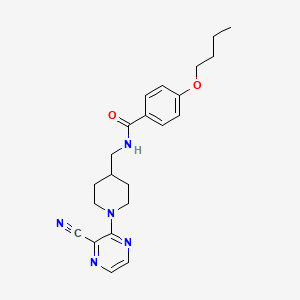

4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Description

4-Butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine ring substituted with a 3-cyanopyrazine group and a butoxy-substituted benzamide moiety.

Properties

IUPAC Name |

4-butoxy-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-2-3-14-29-19-6-4-18(5-7-19)22(28)26-16-17-8-12-27(13-9-17)21-20(15-23)24-10-11-25-21/h4-7,10-11,17H,2-3,8-9,12-14,16H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGLJUZVOACOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic synthesis. The process often starts with the preparation of the benzamide core, followed by the introduction of the butoxy group and the piperidinylmethyl group. Common synthetic methods include:

Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst.

Hydrogenation: This step may be used to reduce any double bonds or to introduce hydrogen atoms into the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using hydrogen gas in the presence of a metal catalyst.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium or platinum catalysts.

Substituting agents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: The compound can be used to study biological pathways and molecular interactions.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s piperidine-pyrazine linkage and butoxy-benzamide scaffold distinguish it from analogues. Key structural comparisons include:

Key Observations :

- The 3-cyanopyrazine group introduces electron-withdrawing character and hydrogen-bonding capacity, contrasting with the electron-donating methyl or trifluoromethyl groups in analogues .

- Piperidine derivatives (e.g., ) adopt half-chair conformations with dihedral angles between aromatic rings (~89°), influencing molecular packing and solubility .

Comparison with Target Compound :

Physicochemical and Crystallographic Properties

- Crystal Packing: Piperidine derivatives (e.g., ) form hydrogen-bonded chains via N–H⋯O interactions, which stabilize crystal lattices. The target compound’s 3-cyanopyrazine may introduce additional C–H⋯N interactions.

Biological Activity

4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core with a butoxy group and a piperidinylmethyl group attached to a cyanopyrazine moiety. The molecular formula is , and it has a molecular weight of 393.48 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N5O2 |

| Molecular Weight | 393.48 g/mol |

| CAS Number | 1797218-77-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to neurological functions.

- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Pharmacological Properties

Research indicates that 4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide exhibits several pharmacological activities:

Case Studies and Research Findings

While direct studies on 4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide are sparse, related research provides insights into its potential applications:

Study 1: Anticancer Properties

A series of benzamide derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. Compounds structurally similar to the target compound showed significant cytotoxic effects, particularly in breast and lung cancer cells .

Study 2: Antimicrobial Activity

Research on benzamide derivatives indicated that modifications in the structure could enhance antifungal activity against pathogens like Fusarium graminearum. The findings suggest that the incorporation of specific functional groups can optimize biological efficacy .

Q & A

Q. What are the key synthetic routes for synthesizing 4-butoxy-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidin-4-ylmethyl scaffold via reductive amination or nucleophilic substitution, often using 3-cyanopyrazine derivatives and piperidine intermediates .

- Step 2 : Coupling the benzamide moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) with 4-butoxybenzoic acid under inert conditions .

- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .

Critical factors include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and reaction time optimization (12–48 hours) to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperidine and benzamide groups. Key signals include the butoxy chain (δ 1.2–1.8 ppm for CH₂ groups) and cyanopyrazine protons (δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₈N₅O₂: 442.2243) .

- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) with C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) at 1–100 µM concentrations .

- Cellular Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions (e.g., IC₅₀ values) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, serum-free conditions may reduce nonspecific binding in kinase assays .

- Structural Analog Comparison : Compare with analogs (e.g., pyrazine-to-pyridine substitutions) to isolate pharmacophore contributions. highlights thiazolo-pyridine analogs with enhanced antibacterial activity .

- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate bioactivity with logP, polar surface area, or H-bond donors .

Q. What strategies optimize the pharmacokinetic properties of this compound?

- Structure-Activity Relationship (SAR) : Modify the butoxy chain length (e.g., ethoxy vs. pentyloxy) to balance lipophilicity and solubility. Piperidine N-substitutions (e.g., methyl vs. acetyl) can enhance metabolic stability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to improve oral bioavailability, as seen in piperidine-based prodrugs .

- In Silico Modeling : Predict ADMET profiles using tools like SwissADME to guide lead optimization .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal Stability : Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the cyanopyrazine group. Use lyophilization for long-term storage .

- pH Sensitivity : Degrades rapidly at pH <3 (e.g., gastric conditions). Enteric coatings or buffered formulations (pH 6–7) are recommended for oral delivery .

- Light Exposure : Protect from UV light to prevent benzamide bond cleavage, as observed in similar compounds .

Q. What computational methods predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., PI3Kγ). The piperidine moiety often occupies hydrophobic pockets, while the cyanopyrazine engages in π-π stacking .

- MD Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories, focusing on key residues (e.g., Lys833 in VEGFR2) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the pyrazine ring) using Phase or MOE .

Notes

- Evidence Selection : Excluded commercial sources (e.g., BenchChem) per guidelines. Relied on PubChem, peer-reviewed articles, and methodological reports.

- Methodological Focus : Answers emphasize experimental protocols, data interpretation, and optimization strategies over descriptive definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.